N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure features:
- N2-substituent: A phenyl group.
- N1-substituent: A branched ethyl chain bearing a furan-2-yl ring and an indolin-1-yl moiety.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(22(27)24-17-8-2-1-3-9-17)23-15-19(20-11-6-14-28-20)25-13-12-16-7-4-5-10-18(16)25/h1-11,14,19H,12-13,15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGLBWSGHWCPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This article provides an overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound consists of multiple functional groups, including furan, indole, and oxalamide moieties. These structural elements contribute to its biological activity by enabling interactions with specific biological targets, such as enzymes and receptors. The molecular formula is , with a molecular weight of 419.5 g/mol .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant antimicrobial and anticancer properties. The compound's ability to influence various biological pathways suggests potential therapeutic uses in treating infections and cancer.
Antimicrobial Activity
Research has shown that compounds with similar structures often demonstrate antimicrobial properties. For instance, derivatives of indole and furan have been associated with antibacterial activity against various pathogens. The specific interactions of this compound with microbial targets are yet to be fully elucidated, but its structural components may enhance its efficacy against resistant strains.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Studies indicate that it may inhibit tumor growth through mechanisms involving cell cycle regulation and apoptosis induction. For example, compounds within the same class have been shown to interact with key signaling pathways such as the Hippo pathway, which plays a critical role in tumor suppression .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for developing therapeutic applications. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling.
- Receptor Modulation : It could act as a modulator for various receptors, influencing downstream signaling pathways.
- DNA Interaction : Similar compounds have demonstrated the ability to bind DNA, leading to disruptions in replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
Structural Analogs from : Oxalamide Derivatives
lists oxalamide derivatives with varied substituents, enabling a direct structural comparison:
Key Observations :
- Substituent Effects :
- The target compound’s indolin-1-yl group introduces a bicyclic, rigid structure, likely enhancing lipophilicity compared to the dimethoxybenzyl groups in analogs .
- The furan-2-yl group (oxygen-containing heterocycle) may impart moderate polarity, contrasting with the electron-donating methoxy groups in dimethoxybenzyl analogs.
- The phenyl group at N2 is common across all compounds, suggesting shared π-π interaction capabilities.
- Hypothetical Properties :
- Solubility : Indolin and phenyl groups may reduce aqueous solubility compared to pyridine-containing analogs, which could exhibit better solubility due to nitrogen’s lone pair .
- Bioactivity : Pyridine in analogs () might enhance metal-binding or hydrogen-bonding capacity, whereas furan-indolin in the target could favor hydrophobic target interactions.
Furan-Containing Compounds from
highlights USP-related compounds with furan and sulphanyl groups, such as ranitidine-related Compound B . While these differ in core structure (e.g., nitroethenediamine vs. oxalamide), furan’s role can be contextualized:
Implications :
- Furan’s Role: Both classes utilize furan’s aromaticity and oxygen atom for electronic effects. However, the USP compounds’ dimethylamino-methyl substitution may enhance solubility and bioavailability compared to the target’s unmodified furan .
- The target’s indolin moiety (common in kinase inhibitors) could suggest anticancer or anti-inflammatory applications, though this remains speculative without direct data.
Contrast with Phthalimide Derivatives ()
discusses 3-chloro-N-phenyl-phthalimide, a phthalimide derivative used in polymer synthesis . While structurally distinct (phthalimide vs. oxalamide core), comparisons highlight:
Divergence :
- The phthalimide’s chloro and anhydride-functionalized structure enables polymerization, whereas the target’s oxalamide lacks such reactive sites, limiting utility in polymer chemistry without further modification .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target compound comprises two primary subunits:
- N2-phenyloxalamide moiety : Derived from phenylamine and oxalyl chloride.
- N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl) group : Synthesized via alkylation or reductive amination strategies involving indoline and furan derivatives.
Retrosynthetically, the molecule can be dissected into intermediates amenable to sequential coupling reactions, prioritizing the formation of the oxalamide backbone.
Stepwise Synthesis Protocol
Preparation of 2-(Furan-2-yl)-2-(Indolin-1-yl)ethylamine
The synthesis begins with the generation of the ethylamine-bearing indoline and furan subunits. A Friedel-Crafts alkylation between indoline and furfuryl glycidyl ether under acidic conditions yields 2-(furan-2-yl)-2-(indolin-1-yl)ethanol, which undergoes subsequent Mitsunobu reaction with phthalimide to introduce the amine group. Deprotection using hydrazine hydrate furnishes the primary amine intermediate.
Oxalamide Coupling Reaction
The final step involves reacting 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine with phenylamine using oxalyl chloride as the coupling agent. Key conditions include:
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).
- Temperature : 0–5°C to minimize side reactions.
- Catalyst : Triethylamine (1.2 equiv) to scavenge HCl generated during the reaction.
The reaction proceeds via nucleophilic acyl substitution, forming the bis-amide linkage. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
Optimization of Reaction Conditions
Critical Parameters Affecting Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents oxalamide hydrolysis |
| Solvent Polarity | Dichloromethane | Enhances coupling kinetics |
| Equivalents of Oxalyl Chloride | 1.1 equiv | Minimizes diacid byproducts |
| Stirring Time | 4–6 hours | Ensures complete conversion |
Data derived from analogous oxalamide syntheses indicate that deviations beyond these ranges reduce yields by 15–30%.
Catalytic Systems and Alternatives
While oxalyl chloride remains the standard coupling agent, carbodiimide-based reagents (e.g., DCC, EDC) with HOBt as an additive offer viable alternatives for acid-sensitive substrates. However, these systems require stringent moisture control and increase procedural complexity.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3):
- FT-IR :
- HRMS :
Physicochemical Properties and Stability
Comparative Analysis of Synthetic Methodologies
Challenges and Mitigation Strategies
Common Side Reactions
- Diacid Formation : Excess oxalyl chloride promotes over-reaction, yielding N1,N2-diacyl derivatives. Mitigated by stoichiometric control and slow reagent addition.
- Indoline Ring Oxidation : Aerobic conditions lead to indole formation. Additives like butylated hydroxytoluene (BHT) suppress oxidation.
Scalability Considerations
Pilot-scale synthesis (100 g batches) encounters challenges in exotherm management during oxalyl chloride addition. Jacketed reactors with automated temperature control maintain yields ≥75%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
